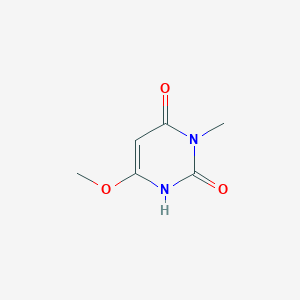
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione, also known as 6-MMP, is a small molecule that has been used in various scientific research applications. It is an important building block for many organic compounds, and has been studied for its potential applications in drug development, biochemical research, and other areas.
Scientific Research Applications
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as pyrimidine derivatives and quinolines. It has also been used as a starting material for the synthesis of biologically active compounds, such as inhibitors of the enzyme phosphodiesterase-4. Additionally, 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione has been used as a model compound for studying the reactivity of pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione is not yet fully understood. However, it is known that the compound binds to the enzyme phosphodiesterase-4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By binding to this enzyme, 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione inhibits its activity and thus increases the levels of cAMP in the cell. This can lead to a variety of cellular effects, depending on the cell type and context.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione are not yet fully understood. However, it has been shown to increase the levels of cAMP in cells, which can lead to a variety of effects, such as increased cell proliferation, increased cell survival, and increased cell migration. Additionally, 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione has been shown to increase the expression of certain genes, such as those involved in cell cycle progression and apoptosis.
Advantages and Limitations for Lab Experiments
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione has several advantages for lab experiments. It is relatively easy to synthesize, and can be used as a reagent in the synthesis of other compounds. Additionally, it can be used as a model compound for studying the reactivity of pyrimidine derivatives. However, 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione also has some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione is not yet fully understood, which can limit its use in certain research applications.
Future Directions
The future directions for 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione research are numerous. One potential direction is to further study the mechanism of action of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione, in order to better understand its effects on cells. Additionally, further research could be done on the synthesis of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione and its derivatives, in order to optimize the synthesis process. Additionally, further research could be done on the potential applications of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione in drug development, biochemical research, and other areas. Finally, further research could be done on the biochemical and physiological effects of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione, in order to better understand its effects on cells.
Synthesis Methods
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione can be synthesized in a variety of ways. One method involves the reaction of 4-methylpyrimidine-2,4(1H,3H)-dione with dimethylformamide (DMF) and methanol in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione. The reaction can be further optimized by varying the reaction conditions, such as temperature, solvent, and catalyst.
properties
IUPAC Name |
6-methoxy-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-5(9)3-4(11-2)7-6(8)10/h3H,1-2H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEBWUBNSFGPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551042 |
Source


|
| Record name | 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
29458-39-7 |
Source


|
| Record name | 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

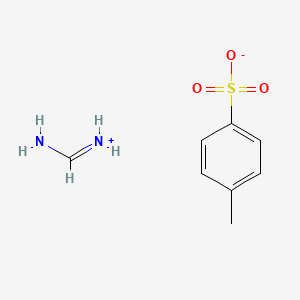
![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)
![2-{[2-(4-bromo-1,3-thiazol-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid](/img/structure/B6603122.png)
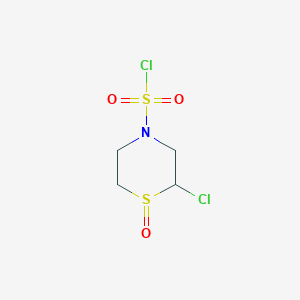
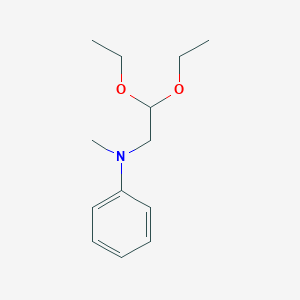
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
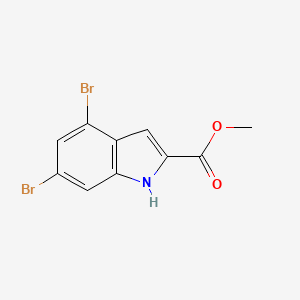
![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)
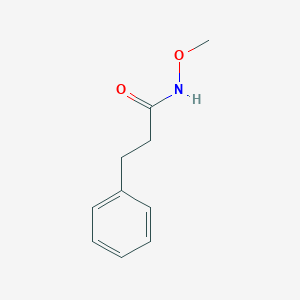
![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)

![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)